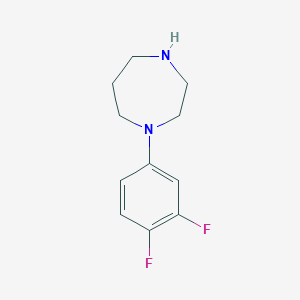

1-(3,4-Difluorophenyl)-1,4-diazepane

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of diazepine chemistry research that began gaining prominence in the mid-twentieth century. The foundational understanding of 1,4-diazepine chemistry was established through pioneering work that recognized these seven-membered heterocyclic compounds as privileged structures in medicinal chemistry. The systematic exploration of diazepine derivatives intensified as researchers identified their potential across multiple therapeutic areas, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer applications. The specific incorporation of fluorine substituents into the diazepane framework represents a more recent development, driven by the recognition that fluorine substitution can significantly enhance the pharmacological properties of organic compounds.

The creation of fluorinated diazepane derivatives like this compound reflects the evolution of rational drug design principles that seek to optimize molecular properties through strategic structural modifications. Historical documentation indicates that the compound was first catalogued in chemical databases in the early 2000s, with its Chemical Abstracts Service registration occurring as part of systematic efforts to document emerging fluorinated heterocyclic compounds. The compound's emergence coincided with increased interest in developing diazepane-based chemical libraries for screening applications, particularly as researchers recognized the versatility of the diazepane scaffold in presenting functional groups to diverse biological targets.

The historical significance of this compound extends beyond its individual properties to represent a milestone in the systematic exploration of fluorinated heterocyclic chemistry. The development of efficient synthetic methodologies for creating fluorinated diazepanes has enabled researchers to investigate structure-activity relationships within this chemical class, contributing to our understanding of how fluorine substitution patterns influence both chemical reactivity and biological activity. This historical context establishes this compound as both a product of systematic chemical exploration and a foundation for future research in fluorinated heterocyclic design.

Nomenclature and Classification in Heterocyclic Chemistry

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds containing nitrogen atoms within seven-membered ring systems. The compound belongs to the azepine family, specifically classified under the broader category of diazepines, which are defined as seven-membered heterocyclic rings containing two nitrogen atoms. The positioning of nitrogen atoms at the 1 and 4 positions distinguishes this compound as a 1,4-diazepane derivative, differentiating it from other diazepine isomers such as 1,3-diazepines or 1,5-diazepines.

The nomenclature system precisely indicates the substitution pattern through the designation "1-(3,4-Difluorophenyl)", which specifies that a difluorinated phenyl group is attached to the nitrogen atom at position 1 of the diazepane ring. The fluorine atoms occupy the 3 and 4 positions on the phenyl ring, creating a specific substitution pattern that influences both the compound's chemical properties and its potential biological interactions. This systematic naming convention enables chemists to unambiguously identify the compound's structure and distinguish it from related fluorinated diazepane derivatives.

Within the broader classification system of heterocyclic chemistry, this compound represents a member of the saturated azepine subfamily, characterized by the fully saturated seven-membered ring structure composed of sp3-hybridized atoms. This classification is significant because saturated diazepanes exhibit greater conformational flexibility compared to their aromatic counterparts, allowing for diverse three-dimensional orientations that can influence molecular recognition and binding interactions. The compound's classification as a fluorinated heterocycle further places it within a specialized subset of organic compounds that leverage fluorine's unique electronic properties to modulate chemical and biological behavior.

The chemical classification system also recognizes this compound as part of the broader category of nitrogen-containing heterocycles that serve as privileged scaffolds in medicinal chemistry. This classification acknowledges the compound's potential utility as a template for drug design, where the diazepane core can be systematically modified to create libraries of related compounds with diverse biological activities. The systematic nomenclature and classification framework thus provide essential context for understanding both the compound's structural identity and its position within the landscape of heterocyclic chemistry research.

Chemical Identity and Registration (Chemical Abstracts Service: 868064-74-8)

The chemical identity of this compound is definitively established through its Chemical Abstracts Service registry number 868064-74-8, which serves as a unique identifier within the global chemical database system. This registry number provides an unambiguous reference point that enables researchers, manufacturers, and regulatory agencies to accurately identify and track the compound across different applications and research contexts. The molecular formula C11H14F2N2 precisely defines the compound's atomic composition, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, two fluorine atoms, and two nitrogen atoms.

The molecular weight of 212.24 grams per mole provides crucial information for analytical and synthetic applications, enabling precise calculations for reaction stoichiometry and compound quantification. The MDL Number MFCD14696085 offers an additional database identifier that facilitates cross-referencing across different chemical information systems, enhancing the compound's traceability and documentation. The PubChem Compound Identifier 61552072 establishes the compound's presence in one of the world's largest chemical databases, ensuring broad accessibility to structural and property information.

The Standard International Chemical Identifier and International Chemical Identifier Key provide machine-readable representations of the compound's structure that enable automated processing and comparison with related chemical entities. The Simplified Molecular Input Line Entry System notation C1CNCCN(C1)C2=CC(=C(C=C2)F)F offers a text-based representation of the molecular structure that can be processed by chemical software systems for structure visualization and analysis. These multiple identification systems create a comprehensive framework for unambiguous compound identification across different research and commercial contexts.

The chemical registration data also includes physical property information that characterizes the compound's appearance and storage requirements. The compound is typically described as an oily liquid at room temperature, with storage recommendations indicating stability under standard laboratory conditions. These physical characteristics influence both the compound's handling procedures and its potential applications in chemical synthesis and biological testing protocols.

Significance in Diazepane Chemistry Research

The significance of this compound within diazepane chemistry research extends far beyond its individual properties to encompass its role as a representative compound within a privileged chemical scaffold family. Research has established that diazepine compounds serve as versatile templates capable of providing ligands for diverse biological receptors, making them invaluable tools in medicinal chemistry and drug discovery programs. The specific fluorination pattern in this compound offers researchers insights into how halogen substitution influences the conformational preferences and electronic properties of the diazepane core structure.

The compound's research significance is particularly evident in the context of structure-activity relationship studies that seek to understand how specific substitution patterns affect biological activity and molecular recognition. The 3,4-difluorophenyl substitution provides a unique electronic environment that can modulate the compound's interaction with biological targets, offering researchers a valuable probe for investigating fluorine effects in heterocyclic systems. Contemporary research has demonstrated that fluorinated diazepane derivatives exhibit enhanced properties compared to their non-fluorinated counterparts, including improved metabolic stability and altered binding characteristics.

Recent synthetic methodologies have highlighted the compound's importance as a representative target for developing efficient routes to fluorinated diazepane libraries. Advanced synthetic approaches, including domino processes involving aza-Nazarov reagents, have demonstrated the feasibility of constructing complex diazepane frameworks from simple starting materials. These methodological advances position this compound as both a synthetic target and a benchmark for evaluating new reaction protocols in heterocyclic chemistry.

The compound's significance extends to its potential applications in emerging research areas, particularly in the development of bromodomain inhibitors and epigenetic modulators. Research has shown that diazepine scaffolds can serve as effective frameworks for developing potent and selective inhibitors of bromodomain-containing proteins, which play crucial roles in gene transcriptional activation. The unique geometric features of the diazepine ring system enable these compounds to form specific interactions with protein binding sites, making them attractive candidates for therapeutic development.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-10-3-2-9(8-11(10)13)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULKFPPPSRQKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of the Difluorophenyl-Containing Precursors

- Starting materials: The synthesis begins with fluorinated aromatic compounds, typically 3,4-difluorobromobenzene derivatives or their halogenated precursors.

- Reaction conditions: Halogenation or substitution reactions are conducted under controlled conditions, often involving nucleophilic aromatic substitution (SNAr) reactions, facilitated by strong bases like potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Outcome: Formation of difluorophenyl intermediates with suitable leaving groups for subsequent coupling.

Step 2: Formation of the Diazepane Ring

- Reagents: The core diazepane ring is constructed via cyclization reactions involving diamines, such as 1,4-diaminobutane or related derivatives.

- Reaction conditions: Cyclization is typically achieved under reflux in solvents like ethanol or methanol, with catalysts such as triethylamine or other amine bases, often in the presence of activating agents like carbodiimides or coupling reagents.

- Key reactions: Nucleophilic substitution or ring-closure reactions to form the seven-membered diazepane ring.

Step 3: Coupling of Difluorophenyl Group with Diazepane

- Method: The difluorophenyl intermediate is coupled with the diazepane core via nucleophilic substitution or reductive amination, depending on the specific functional groups present.

- Reaction conditions: Use of coupling agents such as N,N′-carbonyldiimidazole (CDI), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or similar reagents in solvents like DMF or dichloromethane.

- Temperature: Reactions are generally performed at ambient or slightly elevated temperatures (~25-80°C) to optimize yield.

Step 4: Purification and Characterization

- Purification: Crystallization, column chromatography, or recrystallization from suitable solvents.

- Confirmation: Structural confirmation via Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Representative Reaction Conditions and Data Table

| Step | Reagents | Solvent | Catalyst/Conditions | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| 1 | 3,4-difluorobromobenzene | DMF | Potassium carbonate | Reflux (~80°C) | 75-85% | Nucleophilic aromatic substitution |

| 2 | 1,4-diaminobutane | Ethanol | Reflux, triethylamine | ~70°C | 80% | Ring closure to form diazepane |

| 3 | Difluorophenyl intermediate | DCM or DMF | EDC or CDI | 25-60°C | 70-90% | Coupling via amide formation or substitution |

Notable Research Findings and Optimization Strategies

- Reaction Efficiency: Use of microwave-assisted synthesis has been shown to reduce reaction times and improve yields.

- Selectivity: Protecting groups on diamines can be employed to enhance regioselectivity during ring formation.

- Purity: High-performance chromatography techniques are critical for removing side products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the phenyl group, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of difluorophenyl diazepane oxides.

Reduction: Formation of reduced diazepane derivatives.

Substitution: Formation of substituted diazepane derivatives with various functional groups.

Scientific Research Applications

1-(3,4-Difluorophenyl)-1,4-diazepane has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Effects

- Fluorine vs. Nitro-substituted analogs (e.g., 1-(4-Nitrophenyl)-1,4-diazepane) exhibit stronger electron withdrawal, which may reduce bioavailability due to increased polarity .

Heterocyclic Variations :

- Replacement of phenyl with pyridin-3-yl (e.g., 1-(Pyridin-3-yl)-1,4-diazepane ) introduces a nitrogen atom, enabling hydrogen bonding and altering receptor specificity. Co-crystallization studies confirm its binding to the nAChR complementary subunit .

Biological Activity

1-(3,4-Difluorophenyl)-1,4-diazepane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : Approximately 200.19 g/mol

- Structure : The compound features a diazepane ring substituted with a 3,4-difluorophenyl group, which significantly influences its chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Appropriate precursors such as phenyl hydrazine derivatives.

- Reagents : Commonly used reagents include oxidizing agents like manganese dioxide (MnO) in dry dichloromethane (CHCl).

- Reaction Conditions : The synthesis is performed under controlled conditions to optimize yield and purity.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Compounds with difluorophenyl substituents have been shown to enhance biological activity compared to their non-fluorinated counterparts. The mechanism of action often involves:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, modulating their activity and impacting various biochemical pathways.

- Receptor Interactions : It may interact with receptors, influencing cellular signaling processes.

Case Studies and Experimental Findings

A study focusing on the bioreductive production of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol (an intermediate for ticagrelor) demonstrated that:

- Enzymatic Activity : The enzyme ChKRED20 from Chryseobacterium sp. CA49 catalyzed the reduction of the ketone precursor with high stereoselectivity (>99% enantiomeric excess), showcasing the compound's potential in drug synthesis.

The biological activity of this compound is influenced by its structural features:

- Fluorine Substitution : The presence of fluorine atoms at the 3 and 4 positions enhances the compound's stability and alters its interaction dynamics with molecular targets.

- Binding Affinity : Research has focused on elucidating the binding affinity and selectivity towards various biological targets, which is crucial for understanding its therapeutic potential.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can examine some key characteristics:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(3-Fluorophenyl)-1,4-diazepane | Similar diazepane structure with one fluorine | Moderate enzyme inhibition |

| 1-(3,5-Difluorophenyl)-1,4-diazepane | Similar structure with different substitution pattern | Enhanced biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Difluorophenyl)-1,4-diazepane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution using 3,4-difluorobromobenzene and 1,4-diazepane in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) and catalytic KI. Purification typically involves column chromatography (e.g., alumina column with CHCl₃/MeOH 95:5) .

- Data : Yields for analogous compounds vary (38–61%) depending on substituent electronic effects. For example, electron-withdrawing groups (e.g., -CF₃) reduce yields due to steric hindrance, while halogens (e.g., -Cl) improve reactivity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- ¹H NMR : Key signals include δ 3.1–3.5 ppm (diazepane ring protons) and aromatic protons at δ 6.7–7.3 ppm (split by fluorine coupling) .

- LC/MS : Molecular ion peaks (M+H⁺) for similar diazepanes appear at m/z 245–246 .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the fluorine substitution pattern influence the compound’s physicochemical properties?

- Methodology : Fluorine atoms at the 3,4-positions enhance lipophilicity (logP ~2.5) and metabolic stability compared to non-fluorinated analogs. Computational tools like DFT can predict electronic effects on reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in SAR studies of this compound derivatives targeting CNS receptors?

- Methodology :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]spiperidone) to assess affinity for dopamine D3 receptors. For example, analogs with 2-cyanophenyl substitutions show IC₅₀ values <100 nM .

- Functional Selectivity : Compare cAMP inhibition (D3 vs. D2 receptors) to evaluate subtype specificity. Fluorine’s electron-withdrawing effects may enhance D3 selectivity .

- Data : Structural analogs like 1-(2-(trifluoromethyl)phenyl)-1,4-diazepane exhibit 53% yield and m/z 246.10 .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in D3 receptor homology models. Fluorine atoms may form halogen bonds with Thr369 .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50) and blood-brain barrier penetration (logBB >0.3) .

Q. What experimental designs address low reproducibility in diazepane synthesis?

- Methodology :

- DoE Optimization : Vary temperature (80–120°C), solvent (DMF vs. DMSO), and catalyst (KI vs. NaI) to identify robust conditions .

- In Situ Monitoring : Use FTIR to track amine intermediate formation (N–H stretches at 3300–3500 cm⁻¹) .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.